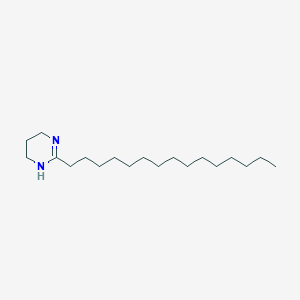
2-Pentadecyl-1,4,5,6-tetrahydropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentadecyl-1,4,5,6-tetrahydropyrimidine is a heterocyclic compound that belongs to the class of tetrahydropyrimidines. These compounds are partially reduced heterocycles and are known for their interesting pharmacological properties . The structure of this compound consists of a tetrahydropyrimidine ring substituted with a pentadecyl group.
Preparation Methods
The synthesis of 1,4,5,6-tetrahydropyrimidines, including 2-Pentadecyl-1,4,5,6-tetrahydropyrimidine, can be achieved through various methods . Some common synthetic routes include:
Condensation Reactions: Diamines can be condensed with carbonyl compounds, imino ethers, amidines, or nitriles. For example, the condensation of amidines with 1,3-dibromopropane and α,β-unsaturated carbonyl compounds.
Selective Reduction: Pyrimidines can be selectively reduced to form tetrahydropyrimidines.
Ring Expansion Chemistry: Cyclopropanes, aziridines, and azetidines can undergo ring expansion to form tetrahydropyrimidines.
Multicomponent Reactions: Various multicomponent reactions can also be employed to synthesize tetrahydropyrimidines.
Chemical Reactions Analysis
2-Pentadecyl-1,4,5,6-tetrahydropyrimidine can undergo several types of chemical reactions :
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: Various substitution reactions can occur, especially at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form larger heterocyclic systems.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution and condensation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Pentadecyl-1,4,5,6-tetrahydropyrimidine has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: It may be explored for its pharmacological properties, including potential antimicrobial and antitumor activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Pentadecyl-1,4,5,6-tetrahydropyrimidine involves its interaction with specific molecular targets and pathways . It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Pentadecyl-1,4,5,6-tetrahydropyrimidine can be compared with other similar compounds, such as :
1,4,5,6-Tetrahydropyrimidine: The parent compound without the pentadecyl substitution.
1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine: A derivative with methyl groups instead of the pentadecyl group.
2-Arylamino-1,4,5,6-tetrahydropyrimidines: Compounds with arylamino substitutions.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct physical, chemical, and biological properties compared to its analogs.
Properties
CAS No. |
88122-40-1 |
|---|---|
Molecular Formula |
C19H38N2 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
2-pentadecyl-1,4,5,6-tetrahydropyrimidine |
InChI |
InChI=1S/C19H38N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20-17-15-18-21-19/h2-18H2,1H3,(H,20,21) |
InChI Key |
QIKFZKILXYYTME-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=NCCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















